molecular formula C12H17F2N B13255857 (Butan-2-yl)[1-(2,4-difluorophenyl)ethyl]amine

(Butan-2-yl)[1-(2,4-difluorophenyl)ethyl]amine

Cat. No.: B13255857
M. Wt: 213.27 g/mol
InChI Key: RWQTTXXIOBHPPX-UHFFFAOYSA-N
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Description

(Butan-2-yl)[1-(2,4-difluorophenyl)ethyl]amine is an organic compound with the molecular formula C12H17F2N It is characterized by the presence of a butan-2-yl group attached to a 1-(2,4-difluorophenyl)ethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)[1-(2,4-difluorophenyl)ethyl]amine typically involves the reaction of 2,4-difluorophenylacetonitrile with butan-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium or potassium hydroxide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)[1-(2,4-difluorophenyl)ethyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

(Butan-2-yl)[1-(2,4-difluorophenyl)ethyl]amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Butan-2-yl)[1-(2,4-difluorophenyl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (Butan-2-yl)[1-(2,4-difluorophenyl)methyl]amine
  • (Butan-2-yl)[1-(2,4-difluorophenyl)propyl]amine
  • (Butan-2-yl)[1-(2,4-difluorophenyl)butyl]amine

Uniqueness

(Butan-2-yl)[1-(2,4-difluorophenyl)ethyl]amine is unique due to its specific structural features, such as the presence of the butan-2-yl group and the 2,4-difluorophenyl moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C12H17F2N

Molecular Weight

213.27 g/mol

IUPAC Name

N-[1-(2,4-difluorophenyl)ethyl]butan-2-amine

InChI

InChI=1S/C12H17F2N/c1-4-8(2)15-9(3)11-6-5-10(13)7-12(11)14/h5-9,15H,4H2,1-3H3

InChI Key

RWQTTXXIOBHPPX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(C)C1=C(C=C(C=C1)F)F

Origin of Product

United States

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